molecular formula C15H22ClNO5S2 B2437714 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1797639-96-3

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No.: B2437714
CAS No.: 1797639-96-3
M. Wt: 395.91
InChI Key: ZCTOVZWQOYSDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C15H22ClNO5S2 and its molecular weight is 395.91. The purity is usually 95%.
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Biological Activity

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine backbone with sulfonyl groups that enhance its reactivity and biological activity. The synthesis typically involves multi-step reactions, including the introduction of tert-butylsulfonyl and chloro-methoxyphenyl groups. The synthetic route may include:

  • Formation of Pyrrolidine : Starting from appropriate precursors, pyrrolidine is synthesized through cyclization reactions.
  • Sulfonylation : The introduction of sulfonyl groups using sulfonyl chlorides under basic conditions.
  • Purification : Final purification steps often involve recrystallization or chromatography to obtain the desired purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PANC-1 (pancreatic cancer)

For instance, a related study reported that certain sulfonamide derivatives demonstrated over 200% activity against MCF-7 cells compared to controls, indicating strong antimitotic effects .

The biological activity is primarily attributed to the compound's ability to interfere with microtubule dynamics, which is crucial for cell division. Inhibition of microtubule polymerization leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Data Summary

Cell Line Compound Activity (% Control) EC50 (µM)
MCF-7200% (increased mitosis arrest)10
PANC-1150% (increased mitosis arrest)15

Case Studies

  • Study on Microtubule Dynamics : A study examined the effects of similar sulfonamide compounds on microtubule dynamics in MCF-7 cells. The results showed a significant increase in G2/M phase arrest, suggesting that these compounds could be developed as potential chemotherapeutic agents .
  • Comparative Analysis : Another research effort compared various sulfonamide derivatives, revealing that those with electron-withdrawing groups exhibited enhanced anticancer activity due to improved binding affinity to tubulin .

Properties

IUPAC Name

3-tert-butylsulfonyl-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO5S2/c1-15(2,3)23(18,19)12-7-8-17(10-12)24(20,21)14-9-11(16)5-6-13(14)22-4/h5-6,9,12H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOVZWQOYSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.